Exiguamine A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H26N5O6+ |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
(12R)-16-(2-aminoethyl)-9-hydroxy-1',3',6,6-tetramethylspiro[11-oxa-18-aza-6-azoniapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(13),2,7,9,15(19),16-hexaene-12,5'-imidazolidine]-2',4',14,20-tetrone |
InChI |
InChI=1S/C25H25N5O6/c1-28-23(34)25(29(2)24(28)35)18-17(21(33)19-15(20(18)32)11(5-7-26)10-27-19)16-12-6-8-30(3,4)13(12)9-14(31)22(16)36-25/h9-10H,5-8,26H2,1-4H3,(H-,27,31,32,33)/p+1/t25-/m1/s1 |
InChI Key |
UEKKREMMIOJMRO-RUZDIDTESA-O |
Isomeric SMILES |
CN1C(=O)[C@]2(C3=C(C4=C5CC[N+](C5=CC(=C4O2)O)(C)C)C(=O)C6=C(C3=O)C(=CN6)CCN)N(C1=O)C |
Canonical SMILES |
CN1C(=O)C2(C3=C(C4=C5CC[N+](C5=CC(=C4O2)O)(C)C)C(=O)C6=C(C3=O)C(=CN6)CCN)N(C1=O)C |
Synonyms |
exiguamine A |
Origin of Product |
United States |
Advanced Methodologies in Exiguamine a Isolation and Structural Elucidation
Strategic Isolation and Purification Techniques for Exiguamine A from Biological Matrices
The initial isolation of this compound from its natural source, the marine sponge Neopetrosia exigua collected in Papua New Guinea, involved a meticulous multi-step process. researchgate.netnih.govresearchgate.net The frozen sponge material was first lyophilized to remove water, then homogenized and extracted with methanol. researchgate.net The resulting crude extract was then subjected to a series of chromatographic separations to isolate the pure compound.
A common strategy for purifying natural products from complex biological mixtures involves a combination of different chromatographic techniques. arborpharmchem.com For the isolation of this compound, the process began with solvent partitioning of the crude extract between ethyl acetate (B1210297) and water. The bioactive components, including this compound, were found in the aqueous fraction. This fraction was then subjected to size-exclusion chromatography, followed by reversed-phase open column chromatography and finally high-performance liquid chromatography (HPLC) to yield the purified alkaloid. nih.gov
Table 1: Overview of Isolation and Purification Steps for this compound
| Step | Technique | Purpose |
| 1. Extraction | Methanol extraction of lyophilized sponge material. | To obtain a crude extract containing the desired compound. researchgate.net |
| 2. Solvent Partitioning | Partitioning between ethyl acetate and water. | To separate compounds based on their polarity. nih.gov |
| 3. Size-Exclusion Chromatography | Sephadex LH-20 chromatography. | To separate molecules based on their size. nih.gov |
| 4. Reversed-Phase Chromatography | C-18 open column chromatography. | Further purification based on hydrophobicity. nih.gov |
| 5. High-Performance Liquid Chromatography (HPLC) | C-18 reversed-phase HPLC. | Final purification to obtain highly pure this compound. nih.gov |
High-Resolution Spectroscopic Approaches for Definitive this compound Structure Assignment
The definitive structural elucidation of this compound was achieved through a combination of high-resolution spectroscopic methods. These techniques provided crucial information about the molecule's connectivity, molecular formula, and stereochemistry. researchgate.netnih.gov
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound (e.g., COSY, HSQC, HMBC, NOESY)
Multidimensional NMR spectroscopy was instrumental in piecing together the complex framework of this compound. researchgate.net A suite of NMR experiments, including COSY, HSQC, HMBC, and NOESY, were employed to establish the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy) experiments reveal proton-proton couplings, helping to identify adjacent protons in the structure. researchgate.netprinceton.edu
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms, providing a map of C-H single bonds. emerypharma.comcolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) experiments show correlations between protons and carbons over two to four bonds, which is crucial for connecting different molecular fragments. emerypharma.comcolumbia.edu
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which helps in determining the relative stereochemistry and conformation of the molecule. researchgate.netprinceton.edu
While these NMR techniques allowed for the assembly of several structural fragments of this compound, they were insufficient to determine the complete constitution of the entire molecule due to its unprecedented and complex hexacyclic nature. acs.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis of this compound
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. alevelchemistry.co.ukmeasurlabs.com Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, often to four or five decimal places, which allows for the unambiguous determination of the elemental composition. alevelchemistry.co.uklabmanager.com For this compound, HRMS analysis established its molecular formula as C₂₅H₂₆N₅O₆⁺. nih.gov This information was critical in confirming the elemental composition suggested by NMR data and was a prerequisite for the complete structural elucidation.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Absolute Configuration Assignment of this compound Stereocenters
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules. researchgate.netull.esmdpi.com These methods measure the differential absorption or rotation of circularly polarized light by a chiral sample. The experimental ECD spectrum can be compared with theoretical spectra calculated using quantum chemical methods for different possible stereoisomers to assign the absolute configuration. researchgate.netmdpi.com
Interestingly, the initial isolation of this compound revealed that it was a racemate, meaning it existed as an equal mixture of both enantiomers. acs.org This was indicated by a lack of optical activity. acs.org Therefore, chiroptical spectroscopy on the natural isolate would not show a signal. However, these techniques are crucial for characterizing synthetic enantiomers of this compound and its derivatives. rsc.org
X-ray Crystallography and Crystallographic Analysis of this compound and Its Derivatives
The definitive and unambiguous determination of the three-dimensional structure of this compound was ultimately achieved through single-crystal X-ray diffraction analysis. researchgate.netnih.govacs.org This powerful technique provides a detailed picture of the atomic arrangement within a crystal. wikipedia.org
Crystals of this compound were grown, and when subjected to X-ray diffraction, the resulting diffraction pattern was used to calculate the electron density map of the molecule. wikipedia.org This analysis confirmed the connectivity of the structural fragments previously deduced from NMR data and revealed the complete, unprecedented hexacyclic skeleton of the molecule. acs.org The X-ray analysis also confirmed that this compound crystallizes in a centrosymmetric space group (C2/c), which requires the presence of both enantiomers in the unit cell, thus confirming its racemic nature. acs.org
Computational Chemistry Applications in this compound Structural Verification
Computational chemistry plays a vital role in modern structural elucidation, often used in conjunction with experimental data to verify and refine proposed structures. kieslichgroup.comriverpublishers.com In the context of this compound, computational methods could be used to:
Predict NMR chemical shifts: Theoretical calculations of NMR parameters can be compared with experimental data to support or challenge a proposed structure.
Calculate theoretical ECD spectra: As mentioned earlier, this is crucial for assigning the absolute configuration of chiral molecules. researchgate.net
Analyze conformational preferences: Computational modeling can help identify the most stable conformations of a molecule, which is important for understanding its reactivity and biological activity.
While the primary structure of this compound was solved by X-ray crystallography, computational chemistry remains a valuable tool for studying its properties and for guiding the synthesis of its analogues. nih.gov
Biosynthetic Pathways and Precursor Integration in Exiguamine a Formation
Proposed Biosynthetic Origins and Key Intermediates of Exiguamine A
The intricate structure of this compound is believed to arise from a sophisticated and elegant biosynthetic cascade. Researchers have put forth a putative biogenesis that assembles the molecule from relatively simple and common metabolic building blocks. researchgate.net The proposed pathway underscores nature's efficiency in constructing molecular complexity.
The core hypothesis suggests that this compound is derived from three primary precursors: DOPA , tryptophan , and N,N-dimethylhydantoin . researchgate.net Alternative proposals suggest the involvement of dopamine (B1211576) and glycine (B1666218) as foundational units. snu.ac.kr These precursors are thought to converge and undergo a series of transformations to form the hexacyclic scaffold.
A key feature of the proposed pathway is an oxidative cascade. researchgate.net The initial steps likely involve the coupling of the precursors to form a biaryl structure. This is followed by a series of oxidation and tautomerization events. A critical proposed intermediate is a bis-quinone , which is thought to rearrange into a reactive ortho-quinone methide . researchgate.net The formation of this intermediate is a pivotal point in the biosynthesis, setting the stage for the final cyclization.
The concluding and most notable proposed step is an oxa-6π-electrocyclization . researchgate.net In this reaction, the ortho-quinone methide intermediate undergoes a spontaneous, pericyclic ring-closure to form the final, complex spirocyclic system of this compound. researchgate.net This proposed cascade elegantly explains the formation of multiple rings and the quaternary ammonium (B1175870) ion in a single, efficient sequence. Furthermore, the natural product is isolated as a racemate (an equal mixture of enantiomers), which is consistent with a non-enzymatic, spontaneous cyclization step or the formation of atropisomers during the biaryl bond formation that are not distinguished by the cell's enzymes.
Table 1: Proposed Precursors and Key Intermediates in this compound Biosynthesis
| Molecule Type | Name | Proposed Role in Biosynthesis | Reference(s) |
|---|---|---|---|
| Precursor | DOPA | Provides the catechol and part of the quinone backbone. | researchgate.net |
| Precursor | Tryptophan | Forms the indole (B1671886) portion of the final structure. | researchgate.netsnu.ac.kr |
| Precursor | N,N-dimethylhydantoin | Incorporated to form the spiro-imidazolidine-dione ring system. | researchgate.net |
| Intermediate | Bis-quinone | An early-stage oxidized intermediate formed from precursor assembly. | researchgate.net |
| Intermediate | Ortho-quinone methide | A highly reactive tautomer of the bis-quinone that is the direct precursor to the final cyclization. | researchgate.net |
Isotopic Labeling Studies for Elucidating this compound Biosynthetic Precursors
Isotopic labeling is a powerful technique used to trace the metabolic journey of atoms through a biosynthetic pathway. a2bchem.com By introducing precursors enriched with stable isotopes (like ¹³C or ¹⁵N) or radioisotopes, scientists can track which atoms from the precursor are incorporated into the final natural product. This provides definitive evidence for the proposed building blocks and the sequence of their assembly.
Currently, there are no published studies that have utilized isotopic labeling to experimentally verify the biosynthetic pathway of this compound in its native producer, the marine sponge Neopetrosia exigua. Such studies are challenging due to the difficulties in culturing marine sponges and their associated microbial symbionts, which are often the true producers of these complex molecules.
However, this method remains the gold standard for pathway elucidation. A hypothetical study to validate the proposed precursors would involve feeding the sponge with isotopically labeled versions of tryptophan, DOPA, or their derivatives. For instance, by administering ¹³C-labeled tryptophan to the organism, researchers could then isolate this compound and use Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to determine the exact positions of the ¹³C atoms in the final structure. If the labeling pattern in this compound matches the pattern predicted by the biosynthetic hypothesis, it would provide strong experimental support for tryptophan's role as a direct precursor. The absence of such experimental data represents a significant gap in understanding and a key area for future research.
Enzymatic Machinery and Gene Clusters Implicated in this compound Biosynthesis
The proposed biosynthetic cascade, particularly the oxidative steps, strongly implies the involvement of specific enzymes. In natural product biosynthesis, the genes encoding these enzymes are typically organized into a functional unit known as a Biosynthetic Gene Cluster (BGC). epdf.pub Identifying and characterizing the BGC for this compound would be the definitive step in understanding its formation at a genetic level.
To date, the specific enzymes and the corresponding BGC responsible for this compound production in Neopetrosia exigua or its potential symbionts have not been identified. The research focus has largely been on biomimetic synthesis, which attempts to replicate the proposed biosynthetic reactions using chemical reagents rather than enzymes. researchgate.netnih.gov These chemical syntheses have successfully used oxidizing agents like silver (I) oxide to mimic the proposed enzymatic oxidations, lending credibility to the hypothesized chemical transformations. organic-chemistry.org
The enzymes likely involved would include oxidoreductases to form the quinone intermediates from their catechol precursors. The complete elucidation of the enzymatic machinery awaits the application of modern genomic and transcriptomic techniques. Sequencing the genome of the sponge and its associated microbiome, followed by bioinformatics analysis to mine for relevant BGCs, is a critical next step. Such a discovery would not only confirm the biosynthetic pathway but also open the door to heterologous expression and pathway engineering.
Chemoenzymatic and Synthetic Biology Approaches to this compound Pathway Investigation
Chemoenzymatic synthesis and synthetic biology are advanced fields that leverage biological components for chemical production. Chemoenzymatic synthesis combines chemical reactions with enzyme-catalyzed steps to create efficient and selective routes to complex molecules. researchgate.net Synthetic biology involves the design and construction of new biological parts, devices, and systems, such as engineering a microorganism to produce a non-native compound. a2bchem.com
Currently, the investigation of the this compound pathway has been dominated by biomimetic total synthesis rather than true chemoenzymatic or synthetic biology approaches. snu.ac.krnih.gov Biomimetic syntheses have been invaluable, providing strong support for the proposed cascade of tautomerizations and electrocyclizations that form the core structure. researchgate.net These studies serve as a proof-of-concept for the key chemical transformations and lay the essential groundwork for future chemoenzymatic strategies. Once the specific enzymes from the biosynthetic pathway are identified and characterized, they could be used in vitro or immobilized to perform their specific reactions with high precision, potentially simplifying the synthesis of this compound and its analogues.
The application of synthetic biology to this compound production is entirely dependent on the future discovery of its biosynthetic gene cluster. Once the BGC is identified, it could be transferred into a host organism that is easier to cultivate, such as E. coli or yeast, for heterologous expression and sustainable production. Furthermore, the genetic pathway could be manipulated to create novel analogues of this compound through combinatorial biosynthesis, where genes from different pathways are mixed and matched. These approaches remain future possibilities that highlight the importance of discovering the fundamental genetic and enzymatic basis of this compound formation.
Strategic Approaches to the Total Synthesis of Exiguamine a
Retrosynthetic Analysis and Key Disconnection Strategies for Exiguamine A
The total synthesis of this compound, most notably by the Trauner group, was guided by a biomimetic hypothesis, suggesting that its complex structure could arise from simpler, biologically relevant precursors through a cascade of reactions. nih.govresearchgate.netorganic-chemistry.org This biosynthetic inspiration is central to the retrosynthetic analysis.
The core strategy hinges on the late-stage construction of the defining hexacyclic system. The key disconnection breaks down the complex pyrano[2,3-b]indole and imidazolidine-dione moieties. The retrosynthetic logic traces the molecule back to a pivotal biaryl precursor, which unites the tryptamine-derived portion and a dopamine-derived fragment. researchgate.netorganic-chemistry.org
A primary disconnection is made at the C-N bond of the imidazolidine (B613845) ring and the ether linkage of the pyran ring, unraveling the final oxidative cascade. This leads back to a key intermediate envisioned to arise from the coupling of three main building blocks: a tryptamine (B22526) quinone, a dopamine (B1211576) derivative, and a hydantoin (B18101) moiety. researchgate.net The Trauner synthesis, for instance, identified a Stille-like biaryl coupling as a crucial step to forge the C7–C10 bond, linking the two aromatic systems of the tryptamine and phenethylamine (B48288) fragments. organic-chemistry.org This approach simplifies the complex target into more manageable and synthetically accessible subunits, setting the stage for a convergent assembly. researchgate.netescholarship.org
Convergent and Divergent Synthetic Routes Towards the this compound Core Structure
The prevailing strategies for constructing the this compound skeleton are predominantly convergent. This approach involves the independent synthesis of key fragments which are then pieced together in the later stages of the synthesis.
In a prominent example, the synthesis begins with the preparation of two major fragments: a functionalized tryptamine unit and a phenethylamine derivative. escholarship.org The tryptamine piece itself is constructed through a multi-step sequence, for instance, starting from meta-bromophenol. escholarship.org The phenethylamine component is more readily available. escholarship.org These two fragments are then joined using a cross-coupling reaction, such as a Stille coupling, to form the crucial biaryl bond. organic-chemistry.orgescholarship.org This intermediate contains all the necessary carbon and nitrogen atoms, poised for the subsequent cascade reaction that forms the core structure.
A divergent aspect of the synthesis was also demonstrated, albeit serendipitously at first. During the final oxidative steps of the synthesis of this compound, the use of a larger excess of the oxidizing agent led to the formation of a related natural product, Exiguamine B, which features an additional hydroxyl group. organic-chemistry.org This discovery highlighted that from a common late-stage intermediate, the synthetic route could be directed to selectively produce either this compound or Exiguamine B, showcasing a divergent endgame. organic-chemistry.org This divergence also provided insights into the biosynthesis, suggesting that this compound is not a precursor to Exiguamine B in nature. organic-chemistry.org
Development and Application of Stereoselective Methodologies in this compound Total Synthesis
This compound possesses a challenging quaternary stereocenter at the heart of its spirocyclic system. The natural product was isolated as a racemate, meaning it exists as a 1:1 mixture of two enantiomers that are mirror images of each other. nih.gov Consequently, the primary synthetic efforts have focused on producing the racemic compound, where stereocontrol is primarily a matter of diastereoselectivity within the key bond-forming reactions.
Key Reaction Steps and Methodological Innovations in this compound Total Synthesis
The synthesis of this compound is marked by several innovative and crucial reaction steps, particularly in the formation of its complex heterocyclic framework. The endgame of the synthesis, inspired by catecholamine chemistry, is a highlight of chemical ingenuity. mcgill.ca
Formation of Complex Heterocyclic Systems in this compound (e.g., Pyranoindole, Imidazolidine)
The construction of the fused pyranoindole and the spiro-linked imidazolidine ring systems is the centerpiece of the total synthesis. This is achieved through a remarkable oxidative cascade reaction. researchgate.net
The process is initiated after the key fragments are assembled. An advanced intermediate, a phenol, is oxidized to generate a para-quinone. organic-chemistry.orgescholarship.org This oxidation proved challenging, with initial attempts using reagents like Salcomine yielding a mixture of the desired para-quinone and an undesired ortho-quinone isomer. organic-chemistry.orgescholarship.org
Following the successful formation of the para-quinone and subsequent manipulations to install the dimethyl hydantoin group, the final key cascade is triggered by oxidation, for instance with silver oxide. organic-chemistry.org This step is thought to generate a highly reactive ortho-quinone intermediate. researchgate.net This intermediate is hypothesized to undergo a tautomerization to an ortho-quinone methide. This transient species then undergoes a powerful oxa-6π-electrocyclization. researchgate.net This single, elegant step simultaneously forms the pyran ring and the C-O bond of the pyranoindole system, while also establishing the quaternary spirocyclic center linked to the imidazolidine ring. researchgate.net This biomimetic cascade, which forms two heterocycles and a quaternary center in one operation, represents a significant methodological innovation in the synthesis of such complex alkaloids. researchgate.net
Macrocyclization Strategies for this compound Ring Closure
While the total synthesis of this compound does not involve a traditional macrocyclization to form a large ring, the principles of intramolecular ring closure are central to constructing its complex, fused polycyclic system. Key intramolecular reactions effectively "close" rings to build the core structure.
One of the pivotal ring-forming reactions is an intramolecular Heck reaction. wikipedia.orglibretexts.org This powerful palladium-catalyzed carbon-carbon bond-forming reaction is widely used to construct carbocyclic and heterocyclic rings of various sizes. wikipedia.orglibretexts.org In the context of syntheses related to this compound's structural motifs, intramolecular Heck reactions can be employed to create key heterocyclic frameworks. chim.itrsc.org The efficiency of this reaction is often enhanced due to favorable entropic factors in an intramolecular setting. libretexts.org
Another critical ring closure is achieved through an oxa-6π-electrocyclization. researchgate.net This pericyclic reaction is a key step in a biomimetic approach to this compound, where an ortho-quinone methide intermediate undergoes a 6π-electron electrocyclic ring closure to form one of the oxygen-containing heterocycles. researchgate.net
Reductive amination is another important transformation that leads to ring formation. organic-chemistry.orgyoutube.comlibretexts.org This reaction involves the formation of an imine or iminium ion from a carbonyl and an amine, followed by reduction to form a new amine and, in this case, a new heterocyclic ring. youtube.comlibretexts.org
These intramolecular cyclization strategies, while not forming macrocycles in the traditional sense, are essential for assembling the dense, polycyclic core of this compound.
Late-Stage Functionalization Approaches in this compound Synthesis
Late-stage functionalization (LSF) is a synthetic strategy that involves introducing functional groups into a complex molecule at a late step in the synthesis. wikipedia.orgscispace.com This approach is highly valuable as it allows for the rapid generation of analogues from a common advanced intermediate, which is particularly useful in medicinal chemistry for structure-activity relationship studies. scispace.comnih.gov
In the synthesis of this compound, a key late-stage functionalization is an oxidative cascade. researchgate.netnih.gov This "oxidative endgame" draws inspiration from the chemistry of catecholamines and allows for the construction of the final complex structure from a relatively simpler precursor. researchgate.netnih.gov Specifically, after the assembly of a key biaryl intermediate, an oxidation step initiates a cascade of reactions, including tautomerization and electrocyclization, to yield the final this compound skeleton. researchgate.net
One notable example of a late-stage oxidation involves the use of silver oxide (Ag₂O) to convert a precursor into this compound. organic-chemistry.org Interestingly, modifying the reaction conditions by increasing the amount of the oxidizing agent led to the formation of Exiguamine B, a related natural product, demonstrating how late-stage functionalization can lead to divergent synthesis of related molecules. organic-chemistry.org This highlights the power of LSF to not only complete a total synthesis but also to explore the chemical space around a natural product. organic-chemistry.org
Biomimetic Synthesis Approaches Towards this compound
Biomimetic synthesis aims to mimic the proposed biosynthetic pathway of a natural product in the laboratory, often without the use of enzymes. researchgate.netnih.govcipsm.de This approach can lead to efficient and elegant syntheses by taking advantage of the inherent reactivity of biosynthetic precursors.
The biomimetic synthesis of this compound is a prime example of this strategy. researchgate.netnih.gov The proposed biosynthesis is thought to involve the coming together of tryptophan, glycine (B1666218), and dopamine derivatives. researchgate.net A key feature of the biomimetic synthesis developed by Trauner and colleagues is an oxidative cascade that mimics the proposed natural pathway. researchgate.netorganic-chemistry.orgresearchgate.net
The synthesis starts with the construction of a key biaryl precursor through a Stille cross-coupling reaction. researchgate.net This precursor contains the essential carbon framework derived from the putative biosynthetic building blocks. researchgate.net Treatment of a phenolic precursor with an oxidizing agent generates a quinone. organic-chemistry.org A subsequent intramolecular addition and tautomerization set the stage for the key biomimetic step: an oxa-6π-electrocyclization of an ortho-quinone methide intermediate. researchgate.netresearchgate.net This electrocyclization reaction efficiently forms two of the heterocyclic rings present in this compound. nih.gov
This biomimetic approach is notable for its "oxidative endgame," which draws on the rich chemistry of catecholamines to construct the complex polycyclic core of this compound in a highly efficient manner. researchgate.netnih.gov
Comparative Analysis of Different Total Synthesis Strategies for this compound
The total synthesis of this compound has been approached with a strong emphasis on biomimetic strategies, particularly those inspired by catecholamine chemistry. nih.govmcgill.ca The most prominent and successful strategy, developed by Trauner and coworkers, showcases a powerful biomimetic oxidative cascade as the key endgame. researchgate.netorganic-chemistry.org
A central feature of this approach is the late-stage construction of the complex hexacyclic core from a carefully designed precursor. researchgate.net The key steps involve:
Stille Cross-Coupling: To construct the crucial C7–C10 biaryl bond, linking the two aromatic portions of the molecule. researchgate.net
Oxidative Cascade: A multi-step sequence initiated by oxidation, leading to the formation of a quinone, followed by intramolecular cyclization and a key oxa-6π-electrocyclization. researchgate.net This cascade efficiently assembles two heterocyclic rings and a quaternary ammonium (B1175870) ion in a single synthetic operation. nih.gov
This biomimetic strategy is highly efficient and convergent. It leverages the inherent chemical reactivity of the precursors, which are designed to mimic the proposed biosynthetic intermediates. researchgate.net The power of this approach is further highlighted by the discovery that altering the stoichiometry of the final oxidation step led to the synthesis of Exiguamine B, a related natural product. organic-chemistry.org This demonstrates the versatility of the late-stage functionalization strategy.
At present, the biomimetic approach stands as the primary and most detailed strategy for the total synthesis of this compound. While other theoretical retrosynthetic analyses could be envisioned, the published syntheses are heavily rooted in this biomimetic and late-stage functionalization paradigm. The elegance and efficiency of this strategy, particularly the complex cascade reaction that forms multiple rings in one pot, make it a benchmark for the synthesis of this class of alkaloids.
Synthesis and Exploration of Exiguamine a Analogues and Derivatives
Design Principles for Exiguamine A Analogues Based on Structure-Activity Hypotheses
The design of this compound analogues is largely guided by structure-activity relationship (SAR) studies aimed at identifying the key pharmacophoric elements responsible for its potent inhibition of the IDO1 enzyme. nih.gov IDO1 is a heme-containing enzyme that plays a critical role in immune tolerance by catalyzing the first and rate-limiting step in tryptophan degradation. nih.gov Its overexpression in many tumors helps create an immunosuppressive environment. epdf.pub
Initial hypotheses were built around simplifying the complex hexacyclic core of this compound while retaining its inhibitory power. vliz.be Research has shown that the pyranonaphthoquinone scaffold is a promising framework for potent IDO1 inhibitors. rsc.org
Key design principles and SAR findings include:
Simplification of the Core Structure: Researchers have designed simplified analogues that retain the core tryptamine-derived portion and the quinone system, which are crucial for activity. vliz.be
Modification of the Pyran Ring: The pyran ring of the related pyranonaphthoquinone framework has been a major focus. nih.gov
Oxidation of the pyran ring's alkene to an epoxide was found to dramatically decrease inhibitory activity. nih.gov
Reduction of the pyran ring also led to a significant loss of potency. nih.gov
Substitution at the 4-position of the pyran ring is generally well-tolerated. rsc.org
Role of Specific Functional Groups: The addition of benzylamino and hydroxyl groups to the pyranonaphthoquinone structure was found to significantly boost IDO1 inhibitory potency compared to the parent compound, dehydro-α-lapachone. rsc.org
Exploiting Hydrophobic Pockets: The IDO1 active site contains hydrophobic binding pockets. rsc.org This has led to the design of analogues incorporating hydrophobic moieties, such as carborane cages, to interact with these regions. rsc.org
Mimicking Tryptophan: Many IDO1 inhibitor designs are based on alterations of the tryptophan-indole scaffold, as tryptophan is the natural substrate for the enzyme. rsc.org
A series of this compound analogues were synthesized and tested for their IDO1 inhibitory activities. nih.gov This led to the identification of compounds with IC₅₀ values in the nanomolar range, comparable to the well-known IDO1 inhibitor epacadostat. nih.govresearchgate.net For instance, compound 21f from one study emerged as a highly potent inhibitor with an IC₅₀ value of 65.3 nM and showed high selectivity for IDO1 over tryptophan 2,3-dioxygenase (TDO). nih.govresearchgate.net
| Compound | Description | IDO1 IC₅₀ (nM) | Reference |
|---|---|---|---|
| This compound | Natural Product | 210 | researchgate.netepdf.pub |
| Epacadostat | Positive Control | 46 | nih.govresearchgate.net |
| Compound 21f | Synthetic Analogue | 65.3 | nih.govresearchgate.net |
| Dehydro-α-lapachone | Pyranonaphthoquinone Parent | >10,000 | nih.gov |
| Pyran Ring Epoxide (33) | Derivative of Dehydro-α-lapachone | >10,000 | nih.gov |
| Pyran Ring Reduced (51) | Derivative of Dehydro-α-lapachone | >10,000 | nih.gov |
Methodologies for Modular Synthesis of this compound Substructural Fragments
The complex architecture of this compound has necessitated the development of modular synthetic strategies, where key substructural fragments are prepared and then assembled. A prominent approach is the biomimetic synthesis, which attempts to replicate the proposed biosynthetic pathway of the natural product. researchgate.netcipsm.de
One proposed biogenesis, which has inspired synthetic routes, starts from simple precursors like tryptophan, glycine (B1666218), and dopamine (B1211576). researchgate.netnih.gov A key feature of this proposed pathway is an oxidative process leading to an ortho-quinone methide intermediate, which then undergoes an oxa-6π electrocyclization to form the core structure of this compound. researchgate.netnih.govresearchgate.net
Methodologies for key fragments include:
Synthesis of the Tryptamine-derived portion: Standard indole (B1671886) chemistry is employed to construct the tryptamine (B22526) fragment. This can involve Fischer indole synthesis or other methods to build the indole core, followed by elaboration of the side chain. a2bchem.com
Construction of the Pyranonaphthoquinone Core: For analogues based on this simpler scaffold, a common method involves a one-pot 6π electrocyclization reaction from substituted naphthoquinones. nih.gov
Modular Spiroketal Synthesis: A modular synthesis for creating 6,6-spiroketals, a structural motif related to parts of this compound's complex ring system, has been developed using silver catalysis. researchgate.net This cascade reaction combines an intermolecular Michael addition with a 6-endo-dig cyclization, allowing for the flexible combination of two different substrate molecules to create highly substituted spiroketals. researchgate.net
Biomimetic Endgame: In a total synthesis of this compound, a key step involved the oxidation of a catechol precursor with silver(II) oxide under acidic conditions, which triggered the proposed electrocyclization to yield the final racemic product, (±)-Exiguamine A. nih.gov
Targeted Synthesis of this compound Stereoisomers and Epimers
This compound was initially isolated as a racemate, meaning it was an equal mixture of both enantiomers and thus optically inactive. nih.govresearchgate.net The synthesis of specific stereoisomers (enantiomers and diastereomers) is crucial for determining which spatial arrangement of atoms is responsible for the biological activity and for developing more selective drugs.
While the initial biomimetic total synthesis produced the racemic mixture (±)-Exiguamine A, subsequent research has focused on creating specific stereoisomers of related, simplified analogues. nih.gov For example, in the development of pyranonaphthoquinone-based IDO1 inhibitors, nucleophilic substitution of epoxide intermediates was used to create various derivatives. nih.gov This process yielded both cis and trans diastereomers, which were separable by column chromatography, allowing for the evaluation of their individual biological activities. nih.gov The assignment of the relative stereochemistry of these diastereomers was confirmed through X-ray crystallography and analysis of NMR coupling constants. nih.gov
Research on the related natural product amphidinolide H has also highlighted the importance of stereochemistry, where the total synthesis of various epimers was necessary to correctly identify the structure of the natural product and its isomers. epdf.pub Similarly, the synthesis of epimers of the pyranonaphthoquinone antibiotics has been achieved using Lewis acid-mediated electrophilic cyclization as a key step. researchgate.net These strategies could potentially be adapted for the asymmetric synthesis of this compound itself or its direct analogues.
Chemical Modification and Derivatization Strategies for this compound
Beyond synthesizing analogues from basic starting materials, direct chemical modification of the this compound scaffold and related structures provides a powerful route to new derivatives. These strategies allow for the fine-tuning of properties and the exploration of the chemical space around the natural product.
One of the most notable examples of derivatization occurred during the initial synthetic studies. When the catechol precursor to this compound was treated with a 20-fold excess of silver(II) oxide, instead of the expected product, a new, hydroxylated derivative was formed as a single diastereomer. nih.gov This newly synthesized compound was later identified in the original marine sponge source, Neopetrosia exigua, and named Exiguamine B. nih.gov This demonstrates how synthetic exploration can anticipate and lead to the discovery of new natural products. nih.gov
Other derivatization strategies focus on the pyranonaphthoquinone core, which is structurally related to this compound:
Epoxidation: The double bond in the pyran ring can be converted to an epoxide using reagents like dimethyldioxirane (B1199080) or m-CPBA. These epoxides serve as versatile intermediates for further functionalization. nih.gov
Ring Opening of Epoxides: The created epoxides can be opened with various nucleophiles (e.g., amines, thiols) to install new functional groups, leading to a diverse set of cis and trans di-substituted derivatives. nih.gov
Other Alkene Modifications: The alkene in the pyran ring has been subjected to other reactions, including hydrogenation, dihydroxylation, and bromohydrin formation, to generate a range of saturated and functionalized analogues. nih.gov
Carborane Conjugation: To probe hydrophobic interactions in the target enzyme's active site, pyranonaphthoquinone derivatives have been conjugated to carborane cages, which are 3D aromatic structures known for their hydrophobicity and stability. rsc.org This represents a novel derivatization strategy in the quest for potent IDO1 inhibitors. rsc.org
Molecular and Cellular Mechanisms of Exiguamine a Biological Action
Identification and Characterization of Exiguamine A Molecular Targets (e.g., Indoleamine-2,3-dioxygenase (IDO1))
This compound is a hexacyclic alkaloid with a unique skeletal structure, originally isolated from the marine sponge Neopetrosia exigua found in Papua New Guinea. researchgate.netnih.gov Its structure was determined through a combination of spectroscopic analysis and single-crystal X-ray diffraction. researchgate.netnih.gov The primary molecular target of this compound has been identified as Indoleamine-2,3-dioxygenase 1 (IDO1). researchgate.netnih.govacs.org IDO1 is a monomeric, heme-containing enzyme that plays a crucial role in the immune system. researchgate.net It catalyzes the first and rate-limiting step in the metabolic degradation of the essential amino acid L-tryptophan into N-formylkynurenine, a process known as the kynurenine (B1673888) pathway. nih.govresearchgate.netsnu.ac.kr
The identification of this compound as a potent IDO1 inhibitor established it as one of the most powerful natural inhibitors of this enzyme discovered to date. researchgate.netnih.govnih.gov The overexpression of IDO1 is a known mechanism employed by tumor cells to create an immunosuppressive microenvironment, thereby evading the host's immune response. acs.orgsnu.ac.krbmj.com By inhibiting IDO1, compounds like this compound can disrupt this immune escape mechanism, making IDO1 an attractive therapeutic target for cancer immunotherapy. acs.orgsnu.ac.krresearchgate.net The discovery of this compound's activity was the result of bioactivity-driven screening of marine natural products. nih.gov
Biochemical and Biophysical Characterization of this compound-Target Interactions
This compound has demonstrated potent inhibitory activity against the IDO1 enzyme in in vitro assays. nih.gov Multiple studies have reported its inhibition constant (Ki), which is a measure of its potency. The initial discovery reported a Ki value of 210 nM. researchgate.netnih.gov Subsequent research and reports have cited Ki values of 41 nM and a range of 0.04–0.21 μM (equivalent to 40-210 nM), confirming its status as a nanomolar inhibitor of IDO1. nih.govdovepress.com This makes it one of the most potent IDO1 inhibitors derived from a natural source. researchgate.net For comparison, its hydroxylated analog, Exiguamine B, also shows potent IDO1 inhibition with a Ki of approximately 80 nM. nih.gov
The general mechanisms for IDO1 inhibitors can be complex, with kinetics often appearing as noncompetitive or uncompetitive with respect to the substrate, L-tryptophan. acs.org This complexity can arise from several factors, including the fact that oxygen must bind to the enzyme before tryptophan. acs.org Therefore, an inhibitor might be competitive with oxygen rather than tryptophan. acs.org While the specific kinetic mechanism for this compound has not been fully detailed in all literature, its potent inhibition is well-established. dovepress.comacs.org The development of synthetic analogues of this compound has been pursued to further explore and optimize this inhibitory activity. nih.govresearchgate.netnih.gov One such analogue, 21f , showed an IC₅₀ value of 65.3 nM, comparable to the well-known IDO1 inhibitor epacadostat. nih.gov
Table 1: Reported IDO1 Inhibition Constants for this compound
| Reported K_i Value | Source Citation |
| 210 nM | researchgate.netnih.gov |
| 41 nM | nih.gov |
| 0.04–0.21 μM | dovepress.com |
A ligand is a substance that forms a complex with a biomolecule, such as a protein, to serve a biological purpose. uniroma1.it The binding of a ligand to a receptor protein typically induces a conformational change in the protein. uniroma1.it In the case of this compound, the target protein is the enzyme IDO1. nih.gov
While a specific crystal structure of this compound bound to the IDO1 active site is not widely published, insights into their interaction can be inferred. The structure of this compound itself was elucidated via single-crystal X-ray diffraction. nih.gov The IDO1 active site contains a hydrophobic pocket (pocket A) where the heme group is located, and another hydrophobic pocket at the entrance (pocket B). acs.orgfrontiersin.org It has been suggested that the large and complex structure of this compound, which is two to three times the size of the natural substrate tryptophan, may contribute to its high-affinity, nanomolar inhibition of IDO1. nih.gov
Biophysical techniques such as MicroScale Thermophoresis (MST) and Surface Plasmon Resonance (SPR) are used to quantitatively assess the binding properties of inhibitors to IDO1. researchgate.nettandfonline.com For instance, MST analysis has been used to determine the dissociation constants (Kd) for various other IDO1 inhibitors, helping to distinguish specific binders from compounds with unspecific mechanisms of action. tandfonline.com While specific MST data for this compound is not detailed, molecular docking studies of its analogues have been performed to understand key interactions with the IDO1 active site, such as coordination to the heme iron. researchgate.net
Enzyme Inhibition Kinetics and Mechanism by this compound (e.g., IDO1 Inhibition)
Elucidation of Cellular Pathways Modulated by this compound
The inhibition of IDO1 by this compound has significant downstream effects on cellular pathways, including cell cycle progression. researchgate.net The catalytic activity of IDO1 depletes local concentrations of the essential amino acid tryptophan. acs.org T-lymphocytes are particularly sensitive to tryptophan levels; a shortage of this amino acid causes them to halt their progression through the cell cycle, leading to a G1 phase arrest. researchgate.netacs.orgtandfonline.com This tryptophan depletion inhibits protein synthesis through the activation of the general control nonderepressible 2 (GCN2) kinase pathway. tandfonline.com The consumption of local tryptophan also inhibits the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). bmj.com As a potent inhibitor of IDO1, this compound is expected to reverse these effects in a tumor microenvironment, restoring T-cell proliferation by preventing tryptophan degradation. researchgate.netacs.org
Apoptosis, or programmed cell death, is a regulated process crucial for removing damaged or unwanted cells. scielo.org.zascielo.org.za It can be initiated through two primary routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway, both of which converge on the activation of executioner caspases. teachmeanatomy.infonih.govanygenes.com
While studies on purified this compound's direct induction of apoptosis are limited, research on crude and fractionated extracts from its source, the Neopetrosia exigua sponge, provides strong evidence of apoptosis-inducing capabilities. scielo.org.zascielo.org.zadntb.gov.ua An ethyl acetate (B1210297) fraction of a N. exigua extract (NEEAF) was shown to induce apoptosis in HepG2 liver cancer cells. scielo.org.zadntb.gov.ua The mechanism was found to be mediated by the intrinsic, mitochondrial pathway. scielo.org.zascielo.org.za This was characterized by a concentration-dependent increase in reactive oxygen species (ROS), which can trigger apoptosis when cellular antioxidant defenses are overwhelmed. scielo.org.zadntb.gov.ua
The NEEAF treatment led to the activation of key proteins in the apoptotic cascade. scielo.org.za This includes the initiator caspase-9, which is central to the intrinsic pathway, and the executioner caspases-3 and -7. scielo.org.za The activation of these caspases resulted in the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. scielo.org.zadntb.gov.ua In environments where IDO-1 is overexpressed, the depletion of tryptophan and the accumulation of its metabolites can also lead to the apoptosis of T-lymphocytes, contributing to immunosuppression. researchgate.net
Table 2: Apoptotic Proteins Modulated by Neopetrosia exigua Ethyl Acetate Extract (NEEAF) in HepG2 Cells
| Protein | Role in Apoptosis | Observed Effect of NEEAF | Source Citation |
| Pro-caspase-9 | Initiator caspase (intrinsic pathway) | Downregulated (indicating cleavage to active form) | scielo.org.za |
| Pro-caspase-7 | Executioner caspase | Downregulated (indicating cleavage to active form) | scielo.org.za |
| Pro-caspase-3 | Key executioner caspase | Downregulated (indicating cleavage to active form) | scielo.org.za |
| PARP | DNA repair enzyme, cleavage target of caspases | Cleavage observed (indicated by downregulation of full-length PARP) | scielo.org.zadntb.gov.ua |
Autophagy Modulation by this compound
Autophagy is a fundamental cellular process for degrading and recycling cellular components, playing a critical role in maintaining homeostasis. actanaturae.rufrontiersin.org The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) influences this process through its catabolism of the essential amino acid tryptophan. frontiersin.orgbmj.com Depletion of tryptophan in the cellular environment activates the general control nonderepressible 2 (GCN2) kinase and inhibits the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. frontiersin.orgbmj.com The mTORC1 complex is a master regulator of cell metabolism and growth, and its inhibition is a key signal for the induction of autophagy. frontiersin.orgraybiotech.comfrontiersin.org
This compound, as a potent inhibitor of IDO1, is positioned to modulate autophagy by intervening in this pathway. researchgate.net By blocking the enzymatic activity of IDO1, this compound prevents the depletion of local tryptophan concentrations. bmj.comresearchgate.net This action is hypothesized to maintain mTORC1 activity, thereby suppressing the induction of autophagy that would otherwise occur under conditions of tryptophan starvation created by high IDO1 expression (e.g., in a tumor microenvironment). frontiersin.orgbmj.com This mechanism suggests that this compound's biological effects may be partially mediated through its ability to prevent T-cell anergy and autophagy triggered by IDO1-induced amino acid deprivation. bmj.com
Signal Transduction Pathway Perturbations by this compound
The primary molecular target of this compound is the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), making the kynurenine pathway the principal signal transduction cascade it perturbs. researchgate.netsnu.ac.kr IDO1 is the rate-limiting enzyme in this pathway, catalyzing the conversion of tryptophan into N-formylkynurenine, which is then converted to kynurenine. frontiersin.orgwikipedia.org The kynurenine pathway is responsible for over 95% of tryptophan catabolism and its metabolites are biologically active. wikipedia.org
By inhibiting IDO1, this compound causes the following significant perturbations:
Inhibition of the Kynurenine Pathway: this compound directly blocks the first step of the kynurenine pathway, leading to a decrease in the production of kynurenine and its downstream metabolites, such as kynurenic acid and quinolinic acid. researchgate.netwikipedia.orgmdpi.com This restores local tryptophan levels in tissues where IDO1 is overexpressed. bmj.com
Modulation of the mTOR Pathway: The depletion of tryptophan by IDO1 is known to inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation. bmj.comkegg.jp By preventing tryptophan breakdown, this compound can counteract the inhibitory effect of IDO1 on mTOR signaling, which is particularly relevant in immune cells like T-cells where mTOR inhibition can lead to anergy. bmj.comfrontiersin.org
Interference with Aryl Hydrocarbon Receptor (AHR) Signaling: Kynurenine, the product of IDO1 activity, is an endogenous ligand for the Aryl Hydrocarbon Receptor (AHR). frontiersin.orgfrontiersin.org Activation of AHR by kynurenine mediates immunosuppressive effects, including the differentiation of regulatory T-cells (Tregs). frontiersin.orgbmj.com this compound, by reducing kynurenine production, consequently prevents the activation of this immunosuppressive signaling pathway. frontiersin.org
Gene Expression Profiling and Proteomic Analysis in Response to this compound Exposure (in vitro)
Specific studies detailing the comprehensive gene expression or proteomic profiles of cells treated with this compound are not extensively available in the public research literature. However, the application of these analytical techniques is a standard approach in drug discovery to elucidate the molecular mechanisms of a compound. googleapis.comnih.govfrontiersin.org
Gene Expression Profiling: This technique, often performed using methods like RNA-sequencing (RNA-Seq) or DNA microarrays, would be used to create a global snapshot of changes in messenger RNA (mRNA) levels within a cell in response to this compound. d-nb.infobiorxiv.org Such an analysis on cancer cell lines treated in vitro would aim to:
Identify genes that are significantly upregulated or downregulated by the compound.
Reveal the broader signaling pathways and biological processes affected, such as cell cycle regulation, apoptosis, or metabolic pathways.
Compare the gene expression signature of this compound to those of other known IDO1 inhibitors or anticancer agents to identify common or unique mechanisms. nih.gov
Proteomic Analysis: Proteomics investigates the full set of proteins (the proteome) in a cell, including their expression levels, modifications, and interactions. frontiersin.orgmdpi.com Using techniques like mass spectrometry, an in vitro proteomic study of this compound would provide insight into:
Changes in the abundance of specific proteins, confirming that transcriptional changes observed in gene expression profiling translate to the functional protein level. nih.gov
Post-translational modifications of proteins that are altered by the compound, which can reveal effects on protein activity and signaling cascades.
The identification of direct binding partners or downstream protein targets that are not predictable from the primary mechanism of action alone. rsc.org
Collectively, these analyses would provide a systems-level understanding of the cellular response to this compound, complementing the knowledge of its direct inhibitory effect on IDO1.
Structure-Activity Relationships (SAR) Focused on Mechanistic Insights of this compound and its Analogues
The unique, complex hexacyclic structure of this compound has prompted research into its structure-activity relationship (SAR) to understand the chemical features essential for its potent inhibition of IDO1. researchgate.netsnu.ac.kr Studies involving the design and synthesis of this compound analogues have provided critical insights into its mechanism of binding and have identified which parts of the molecule can be modified to potentially improve potency and selectivity. nih.govresearchgate.net
A key study synthesized a series of this compound analogues and evaluated their IDO1 inhibitory activity, revealing several important findings. nih.gov Most of the synthesized analogues maintained potent IDO1 inhibitory activities, with IC₅₀ values in the nanomolar range (10⁻⁷ to 10⁻⁸ M). nih.gov This indicates that the core scaffold of this compound is robust for IDO1 inhibition.
Below is a data table summarizing the IDO1 inhibitory activities of select this compound analogues from a representative study. nih.gov
| Compound | IDO1 Inhibition IC₅₀ (nM) | Notes |
|---|---|---|
| This compound | 210 | Natural Product Reference researchgate.net |
| Analogue 21a | 146.3 | Synthetic Analogue |
| Analogue 21c | 105.4 | Synthetic Analogue |
| Analogue 21f | 65.3 | Most potent analogue in the series |
| Analogue 21j | 293.1 | Synthetic Analogue |
| Epacadostat | 46 | Positive Control Drug |
These SAR studies are crucial for the rational design of new IDO1 inhibitors based on the this compound scaffold, aiming for enhanced potency, selectivity, and favorable pharmacological properties. nih.gov
Computational and Theoretical Investigations of Exiguamine a
Molecular Docking and Dynamics Simulations of Exiguamine A with Biological Receptors (e.g., IDO1)
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between a small molecule, such as this compound, and a biological receptor like IDO1. frontiersin.orgmdpi.comnih.govnih.gov These methods have been pivotal in understanding the binding mode of this compound and its analogues within the active site of IDO1.
Molecular Docking Studies:
Molecular docking studies have been employed to rationalize the IDO1 inhibitory activity of pyrroloiminoquinone-based alkaloids, including this compound. vliz.be These studies help in understanding how the ligand fits into the binding pocket of the receptor and which interactions are crucial for its inhibitory effect. For instance, docking studies of this compound analogues have been performed to guide the design and synthesis of new, potent IDO1 inhibitors. nih.gov The insights gained from these simulations, such as the orientation of the molecule and key interactions with amino acid residues, are critical for structure-activity relationship (SAR) studies.
Molecular Dynamics (MD) Simulations:
MD simulations provide a dynamic view of the protein-ligand complex, offering insights into the stability of the binding and the conformational changes that may occur upon ligand binding. mdpi.comnih.govbiorxiv.org These simulations can reveal the behavior of the complex over time, capturing the flexibility of both the ligand and the protein. nih.gov For IDO1, which contains a heme group in its active site, MD simulations can help to understand the interactions between the ligand, the heme iron, and the surrounding amino acid residues. frontiersin.orgrsc.org While specific MD simulation data for the this compound-IDO1 complex is not extensively detailed in the provided results, the general application of this technique is crucial for validating docking poses and exploring the energetic landscape of the bound state. nih.gov
Key Findings from Computational Studies on IDO1 Inhibitors:
| Computational Method | Application to IDO1 Inhibitors | Key Insights |
| Molecular Docking | Predicting binding modes of this compound and its analogues. | Rationalizes inhibitory activity, guides new inhibitor design. frontiersin.orgvliz.be |
| Molecular Dynamics | Simulating the dynamic behavior of the ligand-receptor complex. | Assesses binding stability, reveals conformational changes. mdpi.comnih.gov |
Conformational Analysis and Energy Landscape Mapping of this compound
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.com Understanding the conformational preferences of this compound is essential, as the bioactive conformation that binds to IDO1 may not be its lowest energy state in solution.
Conformational Analysis:
The three-dimensional structure of a flexible molecule like this compound is not static. It exists as an ensemble of different conformers in equilibrium. nih.gov Computational methods can be used to identify these low-energy conformers and to understand the energy barriers between them. This information is crucial because the specific conformation adopted by this compound upon binding to its target receptor can significantly influence its biological activity. rsc.org
Energy Landscape Mapping:
The conformational energy landscape provides a comprehensive picture of all possible conformations and their corresponding energies. nih.govnih.gov By mapping this landscape, researchers can identify the most stable conformers (global and local minima) and the transition states that connect them. unomaha.edu This mapping helps to understand the molecule's flexibility and the likelihood of it adopting the necessary conformation for receptor binding. For a molecule to be a successful drug candidate, the energy penalty for adopting the bioactive conformation should not be excessively high. rsc.org
While specific studies on the detailed conformational analysis and energy landscape mapping of this compound are not available in the provided search results, these are standard computational techniques applied in drug discovery to assess the developability of a lead compound.
Quantum Chemical Calculations for this compound Reactivity and Electronic Properties
Quantum chemical calculations provide a deep understanding of the electronic structure, reactivity, and various properties of a molecule based on the principles of quantum mechanics. mdpi.com These methods are invaluable for characterizing molecules like this compound.
Reactivity and Electronic Properties:
Quantum chemical calculations can be used to determine a wide range of electronic properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. acs.org These properties are directly related to the molecule's reactivity and its ability to participate in various chemical reactions. For instance, the HOMO-LUMO gap can provide an indication of the molecule's chemical stability and reactivity. walisongo.ac.id
In the context of IDO1 inhibition, the electronic properties of this compound are crucial for its interaction with the heme iron in the enzyme's active site. The quinone moiety of this compound is likely a key pharmacophoric feature, and its electronic properties can be finely tuned by its substituents. frontiersin.org Quantum chemical calculations can help to understand how modifications to the this compound scaffold would affect its electronic properties and, consequently, its inhibitory potency. acs.org
Example Application of Quantum Chemical Calculations:
| Calculation Type | Property | Relevance to this compound |
| DFT/TDDFT | Absorption Spectrum | Predicts optimal wavelengths for photochemical reactions. acs.orgwalisongo.ac.id |
| CASSCF/CASPT2 | Excited State Analysis | Investigates photochemical reactivity and reaction pathways. acs.orgwalisongo.ac.id |
| DFT | Molecular Orbitals (HOMO/LUMO) | Indicates chemical reactivity and stability. |
| DFT | Electrostatic Potential | Maps regions of positive and negative charge, predicting interaction sites. |
In Silico Prediction of this compound Binding Affinities and Pharmacophore Modeling
In silico methods for predicting binding affinity and developing pharmacophore models are essential components of modern drug discovery, enabling the rapid screening of virtual compound libraries and the design of new molecules with improved potency. nih.govbiorxiv.orgnih.gov
Prediction of Binding Affinities:
Predicting the binding affinity of a ligand to its target protein is a major goal of computational chemistry. u-strasbg.fr Various computational methods, ranging from scoring functions in molecular docking to more rigorous free energy calculations, are used for this purpose. researchgate.net For this compound, accurately predicting its binding affinity to IDO1 and its analogues would be highly valuable for prioritizing compounds for synthesis and biological testing. Machine learning models are also increasingly being used to predict protein-ligand binding affinities with high accuracy. researchgate.net
Pharmacophore Modeling:
A pharmacophore model represents the essential steric and electronic features that a molecule must possess to bind to a specific receptor and elicit a biological response. 3ds.comscirp.org These models can be generated based on the structure of the ligand (ligand-based) or the structure of the protein-ligand complex (structure-based). volkamerlab.org For this compound, a pharmacophore model could be developed based on its known structure and the key interactions observed in docking studies with IDO1. This model would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. scirp.org Such a model could then be used to search large databases of chemical compounds to identify novel scaffolds that could also act as IDO1 inhibitors. nih.govfrontiersin.org
Future Directions and Emerging Research Avenues for Exiguamine a
Development of Advanced Synthetic Methodologies for Exiguamine A and Analogues
The intricate hexacyclic structure of this compound presents a formidable challenge to synthetic chemists. However, the pursuit of its total synthesis has already spurred the development of innovative and advanced synthetic methodologies. A key strategy has been the use of biomimetic approaches, which attempt to replicate the proposed natural biosynthetic pathway. researchgate.netnih.gov
One successful total synthesis of this compound and its analogue, Exiguamine B, employed a strategy inspired by catecholamine chemistry. organic-chemistry.org This approach featured an advanced cross-coupling methodology and a potentially biosynthetic tautomerization/electrocyclization cascade reaction. organic-chemistry.org This cascade efficiently forms two heterocyclic rings and installs a quaternary ammonium (B1175870) ion in a single step. organic-chemistry.org
Another biomimetic synthesis involved a Stille-like biaryl coupling to construct a key intermediate. organic-chemistry.org This was followed by a Henry reaction and reduction to introduce the pendant amine. organic-chemistry.org An oxidation step using Salcomine, a reversible binder of dioxygen, yielded a mixture of quinone isomers. organic-chemistry.org A subsequent enolate addition to the para-quinone, global deprotection, and construction of the dimethyl hydantoin (B18101) group were key steps. organic-chemistry.org The final oxidation to yield this compound was achieved using silver oxide. organic-chemistry.org Interestingly, increasing the amount of oxidant led to the formation of Exiguamine B, the C17-hydroxy analogue. organic-chemistry.org This finding suggested that the biosynthesis of this compound and B might diverge, and that this compound is not a direct precursor to Exiguamine B. organic-chemistry.org
A different synthetic approach focused on the convergent assembly of three key building blocks: a tryptamine (B22526) quinone, dopamine (B1211576), and hydantoin. snu.ac.kr This strategy utilized the redox equilibrium between the quinone and hydroquinone (B1673460) forms to tether these components. snu.ac.kr The core pyran framework was constructed through Mukaiyama-Michael and Claisen rearrangement reactions. snu.ac.kr A final cascade of redox processes using hydrogen and oxygen successfully yielded this compound. snu.ac.kr This route also enabled the synthesis of an isomer, iso-Exiguamine A. snu.ac.kr
The synthesis of various analogues of this compound has also been a significant area of research. nih.gov These efforts have led to the generation of a series of compounds with potent inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov The structure-activity relationship (SAR) studies of these analogues are crucial for identifying the key structural features required for biological activity and for designing new, more potent, and selective inhibitors. nih.gov
Table 1: Key Synthetic Strategies for this compound
| Synthetic Strategy | Key Reactions/Features | Reference(s) |
| Biomimetic synthesis inspired by catecholamine chemistry | Advanced cross-coupling, tautomerization/electrocyclization cascade | organic-chemistry.org |
| Biomimetic synthesis with Stille-like biaryl coupling | Stille-like coupling, Henry reaction, Salcomine oxidation, silver oxide oxidation | organic-chemistry.org |
| Convergent assembly of three domains | Mukaiyama-Michael reaction, Claisen rearrangement, redox cascade | snu.ac.kr |
| Analogue synthesis for SAR studies | Multi-step synthesis to generate a series of analogues | nih.gov |
Integration of Omics Technologies for Deeper Mechanistic Understanding of this compound
While the primary molecular target of this compound has been identified as IDO1, a comprehensive understanding of its cellular effects requires a broader, systems-level approach. The integration of "omics" technologies, including transcriptomics, proteomics, and metabolomics, holds immense potential for elucidating the detailed mechanisms of action of this compound. nih.govmdpi.com
Transcriptomics can reveal changes in gene expression profiles in response to this compound treatment. researchgate.netplos.org This could identify downstream signaling pathways affected by IDO1 inhibition and potentially uncover off-target effects. Proteomics would provide insights into changes in the abundance and post-translational modifications of proteins, offering a more direct picture of the functional state of the cell. researchgate.netplos.org Metabolomics, the study of small molecule metabolites, can map the metabolic rewiring induced by this compound, particularly in the context of tryptophan metabolism and its downstream products, the kynurenines. nih.govmdpi.com
By integrating these multi-omics datasets, researchers can construct a comprehensive network of the molecular interactions and pathways modulated by this compound. mdpi.comseer.bio This holistic view can help to:
Validate the on-target effects: Confirm that the observed biological effects are indeed a consequence of IDO1 inhibition.
Elucidate mechanisms of resistance: Understand how cancer cells might develop resistance to this compound treatment.
Discover biomarkers: Identify molecular signatures that can predict patient response to this compound-based therapies.
Although specific studies applying omics technologies to this compound are not yet widely published, the general framework for such investigations is well-established and promises to significantly deepen our understanding of this potent natural product.
Exploration of Novel Biological Targets for this compound and Its Scaffolds
The primary and most well-characterized biological target of this compound is indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in tumor immune evasion. organic-chemistry.orgresearchgate.netacs.org this compound is one of the most potent IDO1 inhibitors discovered from a natural source. researchgate.net The inhibition of IDO1 by this compound leads to a decrease in the degradation of tryptophan and a reduction in the production of immunosuppressive kynurenine (B1673888) metabolites. nih.govresearchgate.net This can help to restore anti-tumor immune responses. acs.org
While IDO1 is a key target, the complex and unique chemical scaffold of this compound suggests the possibility of interactions with other biological macromolecules. The exploration of novel biological targets for this compound and its structural motifs is a promising area for future research. A potential downstream target indirectly affected by this compound is the aryl hydrocarbon receptor (AhR), which can be activated by kynurenine. acs.org By inhibiting IDO1 and reducing kynurenine levels, this compound could modulate AhR signaling.
The development of synthetic analogues of this compound has provided a platform for exploring the structure-activity relationships and for probing interactions with other potential targets. nih.gov For instance, the pyrroloiminoquinone scaffold, a key structural element in some related marine alkaloids, has been shown to possess a range of biological activities, including cytotoxicity and topoisomerase inhibition, suggesting that this scaffold may interact with multiple targets.
Future research in this area could involve:
Target identification studies: Utilizing techniques such as affinity chromatography, chemical proteomics, and computational modeling to identify new binding partners for this compound and its analogues.
Screening against diverse target panels: Testing this compound and its derivatives against a broad range of enzymes, receptors, and ion channels to uncover novel activities.
Investigation of related scaffolds: Exploring the biological activities of other natural products that share structural similarities with this compound to identify common targets and mechanisms.
The identification of new biological targets for the this compound scaffold could significantly expand its therapeutic potential beyond cancer immunotherapy.
Bioengineering Approaches for Enhanced this compound Production or Diversification
The complex structure of this compound makes its chemical synthesis challenging and costly, which could be a bottleneck for its further development and clinical application. Bioengineering approaches, particularly metabolic engineering, offer a promising alternative for the sustainable and scalable production of this compound and its analogues. ebsco.comnih.gov
The putative biogenesis of this compound is thought to involve the precursors DOPA, tryptophan, and N,N-dimethylhydantoin. researchgate.net Metabolic engineering strategies could focus on engineering a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, to produce this compound by introducing and optimizing the biosynthetic pathway. ebsco.comnih.gov
Key steps in the metabolic engineering of this compound production could include:
Identification and characterization of biosynthetic genes: The genes encoding the enzymes responsible for the biosynthesis of this compound in the native marine sponge, Neopetrosia exigua, would first need to be identified and characterized.
Heterologous expression of the biosynthetic pathway: The identified genes would then be introduced into a suitable microbial host. nih.gov
Optimization of pathway flux: Various metabolic engineering techniques could be employed to increase the production of this compound, such as:
Overexpression of rate-limiting enzymes.
Downregulation of competing metabolic pathways.
Optimization of precursor supply. mdpi.com
Pathway diversification: By introducing and modifying biosynthetic enzymes, it may be possible to generate novel analogues of this compound with improved properties, such as enhanced potency, selectivity, or pharmacokinetic profiles. rsc.org
While the development of a bioengineered strain for this compound production is a long-term goal, the advancements in synthetic biology and metabolic engineering provide a clear roadmap for achieving this objective. exeter.ac.uk
Chemical Biology Probes Based on the this compound Scaffold
Chemical probes are essential tools for dissecting complex biological processes and for validating new drug targets. nih.govnih.gov The potent and selective biological activity of this compound makes its scaffold an excellent starting point for the design and synthesis of chemical biology probes. dntb.gov.ua These probes could be used to investigate the role of IDO1 and other potential targets in various physiological and pathological contexts.
The development of chemical probes based on the this compound scaffold could involve the introduction of various functionalities, such as:
Reporter tags: Fluorescent dyes or biotin (B1667282) tags could be attached to the this compound scaffold to enable visualization and pull-down experiments. This would allow for the tracking of the molecule within cells and the identification of its binding partners.
Photoaffinity labels: Incorporating a photo-reactive group, such as a diazirine or benzophenone, would allow for the covalent cross-linking of the probe to its target protein upon photo-irradiation. mdpi.com This is a powerful technique for target identification and validation.
Click chemistry handles: The introduction of an alkyne or azide (B81097) group would enable the use of bioorthogonal click chemistry for the attachment of various reporter tags or other functional moieties. mdpi.com
These chemical probes would be invaluable for:
Target engagement studies: Confirming that this compound and its analogues bind to IDO1 in living cells.
Target validation: Providing definitive evidence for the role of IDO1 in specific cellular processes.
Imaging protein localization and dynamics: Visualizing the subcellular localization of IDO1 and how it changes in response to different stimuli.
Identifying off-targets: Uncovering new binding partners for the this compound scaffold.
The development of such probes would significantly enhance our ability to study the biology of this compound and its targets, and would pave the way for the development of new therapeutic agents. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
